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molecular formula C12H9F3O6S B8324985 Methyl 4-[[(trifluoromethyl)sulfonyl]oxy]-2H-chromene-6-carboxylate

Methyl 4-[[(trifluoromethyl)sulfonyl]oxy]-2H-chromene-6-carboxylate

Cat. No. B8324985
M. Wt: 338.26 g/mol
InChI Key: VJBHCFGXNQWOBH-UHFFFAOYSA-N
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Patent
US08742110B2

Procedure details

Methyl 4-{[(trifluoromethyl)sulfonyl]oxy}-2H-chromene-6-carboxylate (596 mg, 1.76 mmol), cyclopropylboronic acid pinacol ester (803 μL, 4.40 mmol), lithium hydroxide monohydrate (185 mg, 4.40 mmol), and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (387 mg, 0.53 mmol) were mixed in a microwave vial and dioxane (4.40 mL) and water (1.50 mL) were added. The reaction mixture was heated to 120° C. for 30 minutes under microwave irradiation before concentrating under vacuum. The crude residue was purified by silica gel chromatography to afford the desired product as a pale-yellow oil.
Quantity
596 mg
Type
reactant
Reaction Step One
Quantity
803 μL
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
185 mg
Type
reactant
Reaction Step One
Quantity
4.4 mL
Type
reactant
Reaction Step One
Quantity
387 mg
Type
catalyst
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
FC(F)(F)S(O[C:7]1[C:16]2[C:11](=[CH:12][CH:13]=[C:14]([C:17]([O:19][CH3:20])=[O:18])[CH:15]=2)[O:10][CH2:9][CH:8]=1)(=O)=O.[CH:23]1(B2OC(C)(C)C(C)(C)O2)[CH2:25][CH2:24]1.O.[OH-].[Li+].O1CCOCC1>C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.C1C=CC(P(C2C=CC=CC=2)[C-]2C=CC=C2)=CC=1.Cl[Pd]Cl.[Fe+2].O>[CH:23]1([C:7]2[C:16]3[C:11](=[CH:12][CH:13]=[C:14]([C:17]([O:19][CH3:20])=[O:18])[CH:15]=3)[O:10][CH2:9][CH:8]=2)[CH2:25][CH2:24]1 |f:2.3.4,6.7.8.9|

Inputs

Step One
Name
Quantity
596 mg
Type
reactant
Smiles
FC(S(=O)(=O)OC1=CCOC2=CC=C(C=C12)C(=O)OC)(F)F
Name
Quantity
803 μL
Type
reactant
Smiles
C1(CC1)B1OC(C)(C)C(C)(C)O1
Name
lithium hydroxide monohydrate
Quantity
185 mg
Type
reactant
Smiles
O.[OH-].[Li+]
Name
Quantity
4.4 mL
Type
reactant
Smiles
O1CCOCC1
Name
Quantity
387 mg
Type
catalyst
Smiles
C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.C1=CC=C(C=C1)P([C-]2C=CC=C2)C3=CC=CC=C3.Cl[Pd]Cl.[Fe+2]
Name
Quantity
1.5 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CONCENTRATION
Type
CONCENTRATION
Details
before concentrating under vacuum
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel chromatography

Outcomes

Product
Name
Type
product
Smiles
C1(CC1)C1=CCOC2=CC=C(C=C12)C(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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